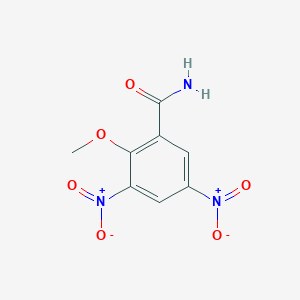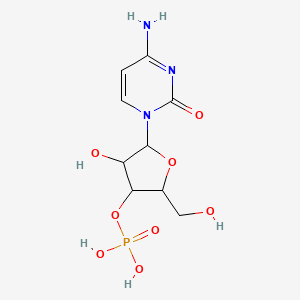
2-(3-hydroxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-hydroxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound is characterized by a fused ring system that includes a hydroxyphenyl group and a methanoisoindole moiety, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-hydroxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced hydroxy compounds, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(3-hydroxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(3-hydroxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the methanoisoindole moiety can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 2-(3-hydroxyphenyl)ethyl alcohol
- 3,4-dihydroxyphenylacetic acid
- 5-(3-hydroxyphenyl)isothiazol-3(2H)-one 1,1-dioxide
Uniqueness
What sets 2-(3-hydroxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione apart is its unique fused ring system, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a wider range of chemical reactions and interact with various biological targets more effectively compared to its similar counterparts .
Propiedades
Fórmula molecular |
C15H13NO3 |
|---|---|
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
4-(3-hydroxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C15H13NO3/c17-11-3-1-2-10(7-11)16-14(18)12-8-4-5-9(6-8)13(12)15(16)19/h1-5,7-9,12-13,17H,6H2 |
Clave InChI |
JYVVSOYSBKBJHG-UHFFFAOYSA-N |
SMILES canónico |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC(=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11994398.png)

![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]benzamide](/img/structure/B11994407.png)


![ethyl 2-{[7-(3-bromobenzyl)-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl]sulfanyl}butanoate](/img/structure/B11994424.png)

![Ethyl 1-(2-naphthoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11994448.png)
![N'-{(E)-[2-(allyloxy)phenyl]methylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B11994458.png)
![4-[(4-Ethoxy-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B11994467.png)
![Benzenamine, 3,5-dichloro-N-[(4-fluorophenyl)methylene]-](/img/structure/B11994469.png)
![2-(4-Bromophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11994482.png)
